molecular formula C15H13NO B1268079 4-Benzyloxyphenylacetonitrile CAS No. 838-96-0

4-Benzyloxyphenylacetonitrile

Cat. No.: B1268079
CAS No.: 838-96-0
M. Wt: 223.27 g/mol
InChI Key: QKEYZRVDFZDOEP-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylacetonitrile is an organic compound with the molecular formula C15H13NO. It is known for its applications in various fields, including chemistry and pharmaceuticals. The compound is characterized by its colorless to pale yellow solid form and a distinct aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxyphenylacetonitrile typically involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride. This intermediate is then reacted with an alkali metal cyanide in a solvent to produce this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction can produce benzyloxyphenylmethylamine.

Scientific Research Applications

4-Benzyloxyphenylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the benzyloxy group can undergo various transformations. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • 4-Methoxyphenylacetonitrile
  • 4-Hydroxyphenylacetonitrile
  • 4-Chlorophenylacetonitrile

Comparison: 4-Benzyloxyphenylacetonitrile is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEYZRVDFZDOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335071
Record name 4-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-96-0
Record name 4-(Phenylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxybenzyl cyanide (2.5 g, 18.77 mmol), benzyl bromide (3.8 g, 22:5 mmol) and potassium carbonate (45 mmol) were combined in acetone (50 mL) and heated to reflux for 8 h. The reaction was allowed to cool to rt, diluted with ethyl acetate and filtered to remove the solids. The organic layer was concentrated in vacuo to give an oil. The crude benzyl ether was purified by chromatography on silica gel eluting hexane:ethyl acetate (90:10, v:v) to give 4-benzyloxybenzyl cyanide (4.0 g, 95%) which solidified. MS (M+NH4)+=241.
Quantity
2.5 g
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reactant
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3.8 g
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45 mmol
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50 mL
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Synthesis routes and methods II

Procedure details

In a 100 ml four-necked flask, there were placed 3.2 g of water, 1.23 g (0.025 mole) of sodium cyanide and 0.16 g of triethylbenzylammonium chloride, and a solution prepared by dissolving 5.3 g (0.023 mole) of 4-benzyloxybenzyl chloride in 6 g of benzene was further added thereto under stirring. Then, the resultant mixture was heated at a temperature of 80° C. for 5 hours under stirring to permit a reaction. After completion of the reaction, the formed organic layer is washed with water and dried over anhydrous sodium sulfate, followed by distilling off benzene to obtain 4.83 g (0.022 mole) of 4-benzyloxyphenylacetonitrile.
Name
Quantity
3.2 g
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reactant
Reaction Step One
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1.23 g
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reactant
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0.16 g
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catalyst
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5.3 g
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reactant
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6 g
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Acetone (500 ml) and potassium carbonate (154 g) were charged into RB flask followed by addition of p-hydroxy phenyl acetonitrile (100 g) under stirring. Benzyl bromide (154 g) was then added at ambient temperature, subsequently heating the reaction mass to 55-58° C. and maintaining for 2 hours. The reaction mass was then cooled to 25° C., filtered and washed with acetone (100 ml) to give 130 g (77.8%) of the p-benzyloxyphenyl acetonitrile.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Benzyloxyphenylacetonitrile important in the synthesis of DVS?

A1: this compound (Intermediate I) serves as a protected form of p-hydroxyphenylacetonitrile, the starting material for DVS synthesis. [] The benzyl group protects the phenolic hydroxyl group from unwanted reactions during subsequent synthetic steps, such as the cyclohexanone condensation. This protection strategy is crucial for achieving high yields and purity of the final DVS product. []

Q2: The research mentions efforts to minimize genotoxic impurities. How does the synthesis of this compound contribute to this?

A2: The synthesis of this compound from p-hydroxyphenylacetonitrile utilizes potassium carbonate as a catalyst and results in a product with 99.83% purity. [] Importantly, this method minimizes residual benzyl bromide, a potential genotoxic impurity, to trace amounts. [] By controlling the reaction conditions and employing an effective catalyst, this step contributes to the overall safety profile of the DVS synthesis process.

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